molecular formula C23H30O2 B420666 1-[4'-(NONYLOXY)-[1,1'-BIPHENYL]-4-YL]ETHAN-1-ONE

1-[4'-(NONYLOXY)-[1,1'-BIPHENYL]-4-YL]ETHAN-1-ONE

Cat. No.: B420666
M. Wt: 338.5g/mol
InChI Key: OUYMHQWTYQDKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]ethanone is an organic compound with the molecular formula C23H30O2 It is a derivative of biphenyl, featuring a nonyloxy group and an ethanone moiety

Preparation Methods

The synthesis of 1-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with biphenyl and nonanol as the primary starting materials.

    Etherification: The nonanol undergoes etherification with biphenyl to form 4’-nonyloxybiphenyl.

    Acetylation: The 4’-nonyloxybiphenyl is then acetylated using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 1-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]ethanone.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the biphenyl ring is substituted with various electrophiles under acidic conditions.

Common reagents and conditions for these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Electrophiles: Halogens, nitro groups

Major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives.

Scientific Research Applications

1-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of liquid crystals and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]ethanone exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, while its anti-inflammatory effects could involve the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

1-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]ethanone can be compared with similar compounds such as:

    4’-Nonyloxy-[1,1’-biphenyl]-4-carboxylic acid: This compound has a carboxylic acid group instead of an ethanone group, which may result in different chemical reactivity and applications.

    4’-Nonyloxy-[1,1’-biphenyl]-4-yl methanol: This compound features a hydroxyl group instead of an ethanone group, affecting its solubility and reactivity.

Properties

Molecular Formula

C23H30O2

Molecular Weight

338.5g/mol

IUPAC Name

1-[4-(4-nonoxyphenyl)phenyl]ethanone

InChI

InChI=1S/C23H30O2/c1-3-4-5-6-7-8-9-18-25-23-16-14-22(15-17-23)21-12-10-20(11-13-21)19(2)24/h10-17H,3-9,18H2,1-2H3

InChI Key

OUYMHQWTYQDKRA-UHFFFAOYSA-N

SMILES

CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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